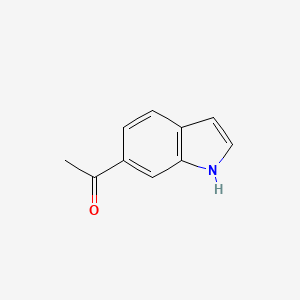

6-Acétylindole

Vue d'ensemble

Description

1-(1H-indol-6-yl)ethanone is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1H-indol-6-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-indol-6-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions multicomposantes

Les indoles, y compris le 6-acétylindole, sont parmi les échafaudages hétérocycliques à base d'azote les plus polyvalents et les plus courants et sont fréquemment utilisés dans la synthèse de divers composés organiques . Ils sont très importants parmi les structures hétérocycliques en raison de leurs activités biologiques et pharmaceutiques . La dernière décennie a été témoin d'une activité considérable en direction de la synthèse de dérivés de l'indole en raison des possibilités de conception de structures polycycliques par l'incorporation de multiples échafaudages hétérocycliques fusionnés .

Synthèse de composés hétérocycliques

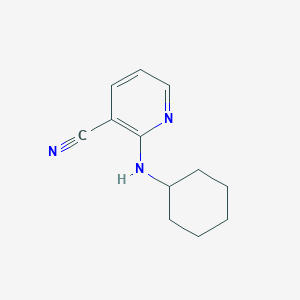

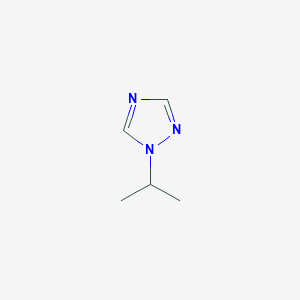

Des composés à base d'indole comme le this compound ont été utilisés dans des réactions multicomposantes pour la synthèse de divers composés hétérocycliques . Par exemple, la réaction multicomposante à un seul pot de 3-acétylindole, d'aldéhydes aromatiques, de cyanoacétate d'éthyle et d'acétate d'ammonium en présence de pipéridine comme catalyseur a été établie pour accéder à plusieurs dérivés de 6-indolylpyridine-3-carbonitrile .

Réactions de cycloaddition

L'indole, un composé aromatique omniprésent et structurellement polyvalent, est devenu un acteur clé dans la synthèse de divers cadres hétérocycliques via des réactions de cycloaddition . Ces réactions sont totalement économiques en termes d'atomes et sont donc considérées comme des réactions vertes . Les réactions de cycloaddition à base d'indole présentent un énorme potentiel synthétique, car elles permettent d'accéder rapidement à des hétérocycles structurellement divers, y compris des cadres polycycliques et des systèmes spirocycliques .

Construction de composés hétérocycliques complexes et biologiquement pertinents

L'indole joue un rôle essentiel dans la construction de composés hétérocycliques complexes et biologiquement pertinents . Nous explorons ici la chimie des cycloadditions à base d'indole, en mettant en évidence leur utilité synthétique pour accéder à un large éventail d'architectures hétérocycliques, y compris les cyclohepta [b] indoles, les tétrahydrocarbazoles, les tétrahydroindolo [3,2- c ]quinoléines et les indolines, entre autres .

C2-Fonctionnalisation de l'indole

La C2-fonctionnalisation de l'indole est un domaine de recherche important en chimie organique . Cependant, les substrats ayant des groupes attracteurs d'électrons en position C5 du cycle indole inhibent la réaction . Il est intéressant de noter que le 1-acétylindole et le 3-acétylindole n'ont pas donné le produit dans cette réaction .

Synthèse de molécules bioactives

L'indole, un composé organique hétérocyclique aromatique constitué d'un cycle benzénique fusionné à un cycle pyrrole, est un motif structurel privilégié dans les produits naturels, les produits pharmaceutiques et les molécules bioactives . L'aromaticité unique et la réactivité diversifiée de l'indole ont captivé l'intérêt des chimistes synthétiques pendant des décennies .

Mécanisme D'action

Target of Action

6-Acetylindole, also known as 1-(1H-indol-6-yl)ethanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Acetylindole may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The biosynthesis pathways reported in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . Some pathways interact with each other through common key genes to constitute a network of IAA biosynthesis . .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is plausible that 6-Acetylindole may induce a variety of molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

1-(1H-indol-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is crucial as it suggests potential anti-inflammatory properties of 1-(1H-indol-6-yl)ethanone. Additionally, it binds to specific receptors in the body, influencing various signaling pathways and cellular processes.

Cellular Effects

1-(1H-indol-6-yl)ethanone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, 1-(1H-indol-6-yl)ethanone suppresses the mRNA expression of androgen receptor (AR) and its target genes, which are crucial for the growth and survival of these cancer cells . This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of 1-(1H-indol-6-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the bromodomain of CBP/EP300, inhibiting their activity and thereby affecting the transcription of genes involved in cancer progression . This inhibition leads to reduced expression of oncogenes and other cancer-related proteins, highlighting its potential as an anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1H-indol-6-yl)ethanone have been studied over time. It has been found to be relatively stable under inert atmosphere and at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of 1-(1H-indol-6-yl)ethanone vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic activities without notable adverse effects . At higher doses, it may cause toxicity and other adverse effects, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-(1H-indol-6-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect the metabolic flux and levels of metabolites, influencing its overall biological activity and efficacy.

Transport and Distribution

Within cells and tissues, 1-(1H-indol-6-yl)ethanone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 1-(1H-indol-6-yl)ethanone is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and nucleus, where it exerts its biological effects . This localization is essential for its activity, as it allows the compound to interact with its target biomolecules and modulate cellular processes effectively.

Propriétés

IUPAC Name |

1-(1H-indol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLKLQSCKJWWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513132 | |

| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81223-73-6 | |

| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

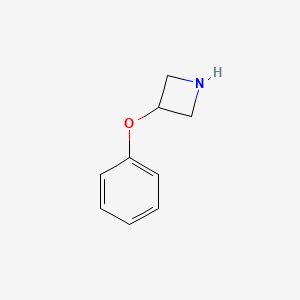

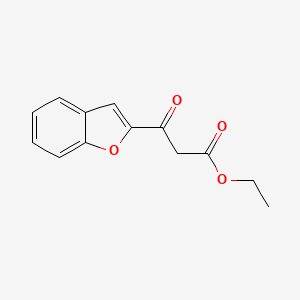

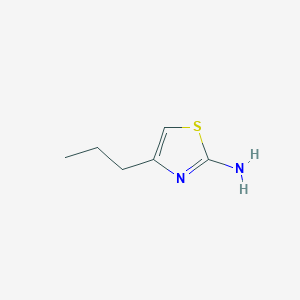

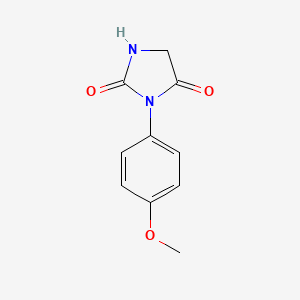

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1367231.png)

![2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol](/img/structure/B1367245.png)

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1367246.png)